Olitigaltin vs. GB1211 (Selvigaltin): Lung-Targeted Delivery for Pulmonary Fibrosis Models
Olitigaltin's primary differentiation lies in its delivery route and resultant tissue distribution, specifically designed for pulmonary fibrosis models. In a Phase 1/2a clinical study, inhaled Olitigaltin (10 mg dose) achieved a lung concentration >567-fold higher than its concentration in blood [1]. This localized exposure is in stark contrast to oral galectin-3 inhibitors. For instance, Selvigaltin (GB1211) is an orally bioavailable galectin-3 inhibitor with systemic exposure. A first-in-human study showed GB1211 reaches peak plasma concentrations (Tmax) at 1.75–4 hours with a half-life of 11–16 hours, consistent with its design for treating systemic conditions like liver fibrosis [2]. The >567-fold lung-to-blood ratio for Olitigaltin demonstrates a delivery strategy optimized for local pulmonary target engagement, which is not achievable with oral systemic agents.
| Evidence Dimension | Lung-to-Blood Concentration Ratio after Inhalation |
|---|---|
| Target Compound Data | >567-fold higher concentration in lung than in blood |
| Comparator Or Baseline | Selvigaltin (GB1211): Oral administration; designed for systemic exposure. No comparable lung-to-blood ratio data available as it is not an inhaled agent. |
| Quantified Difference | Olitigaltin achieves >567-fold higher local lung concentration relative to systemic blood levels, a delivery characteristic not shared by oral systemic galectin-3 inhibitors. |
| Conditions | Human subjects with IPF; 10 mg dose of inhaled Olitigaltin [1] vs. oral GB1211 in healthy volunteers [2]. |
Why This Matters
For researchers studying pulmonary fibrosis, a compound that achieves high local target engagement in the lung with minimal systemic exposure is a distinct tool compared to systemic inhibitors, affecting both efficacy and potential off-target toxicity profiles.
- [1] Hirani N, MacKinnon AC, Nicol L, et al. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis. Eur Respir J. 2021;57(5):2002559. View Source
- [2] Aslanis V, et al. Safety and pharmacokinetics of GB1211, an oral galectin-3 inhibitor: a single- and multiple-dose first-in-human study in healthy participants. Cancer Chemother Pharmacol. 2023;91(3):267-280. View Source
